molecular formula C10H12BrCl B1439334 4-Bromo-2-(tert-butyl)-1-chlorobenzene CAS No. 1020717-87-6

4-Bromo-2-(tert-butyl)-1-chlorobenzene

Cat. No.: B1439334
CAS No.: 1020717-87-6
M. Wt: 247.56 g/mol
InChI Key: FCQJUINLBFDQPV-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(tert-butyl)-1-chlorobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene. It has a bromine atom at the 4th position, a tert-butyl group at the 2nd position, and a chlorine atom at the 1st position on the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile towards electrophiles like bromine (Br2) or chlorine (Cl2). The tert-butyl group could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromine atom, a chlorine atom, and a tert-butyl group attached to it. The positions of these substituents on the benzene ring could influence the compound’s reactivity .


Chemical Reactions Analysis

As an aromatic compound, “this compound” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. As a halogenated aromatic compound, it would likely be a relatively stable, non-polar molecule. It might have a relatively high boiling point due to the presence of halogens .

Scientific Research Applications

Decomposition and Environmental Applications

  • Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study presents a review of the decomposition of air toxics using radio frequency (RF) plasma reactors, demonstrating the feasibility of decomposing and converting methyl tert-butyl ether (MTBE) into simpler compounds like methane and ethylene in a plasma environment. This process might provide insights into the decomposition behaviors of similar tert-butyl-containing compounds in environmental remediation applications (Hsieh et al., 2011).

Synthetic Phenolic Antioxidants and Environmental Impact

  • Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity : The paper reviews the environmental presence and impacts of synthetic phenolic antioxidants (SPAs), such as BHT and DBP, which share structural similarities with tert-butyl groups. It discusses their detection in various environmental matrices and their potential toxic effects, highlighting the need for future research on novel SPAs with lower toxicity and environmental impacts (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its application. In general, the presence of halogens (bromine and chlorine) in the molecule could make it a good leaving group in nucleophilic substitution reactions .

Safety and Hazards

Like many halogenated organic compounds, “4-Bromo-2-(tert-butyl)-1-chlorobenzene” could potentially be hazardous. It’s important to handle it with care, avoid inhalation, skin contact, and eye contact .

Future Directions

The future directions for the study and use of “4-Bromo-2-(tert-butyl)-1-chlorobenzene” would depend on its properties and potential applications. It could be used as a building block in the synthesis of more complex molecules or studied for its reactivity and behavior under various conditions .

Properties

IUPAC Name

4-bromo-2-tert-butyl-1-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJUINLBFDQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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